
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester is an organic compound with the molecular formula C10H14O5. It is a derivative of cyclopentanedicarboxylic acid and is characterized by the presence of a methyl group and a ketone functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,2-cyclopentanedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials.
Wirkmechanismus
The mechanism of action of 1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester depends on the specific reaction it undergoes. For example, in ester hydrolysis, the compound is attacked by a nucleophile (such as water or an alcohol), leading to the formation of a carboxylic acid and an alcohol. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Lacks the methyl and ketone groups.
1,2-Cyclopentanedicarboxylic acid, 4-oxo-, dimethyl ester: Contains a ketone group at a different position.
1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester: Contains a methylene group instead of a methyl group.
Uniqueness
1,2-Cyclopentanedicarboxylic acid, 1-methyl-5-oxo-, dimethyl ester is unique due to the presence of both a methyl group and a ketone functional group, which can influence its reactivity and the types of reactions it undergoes. This makes it a valuable compound in organic synthesis and various research applications.
Eigenschaften
CAS-Nummer |
143817-34-9 |
|---|---|
Molekularformel |
C10H14O5 |
Molekulargewicht |
214.21 g/mol |
IUPAC-Name |
dimethyl 1-methyl-5-oxocyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C10H14O5/c1-10(9(13)15-3)6(8(12)14-2)4-5-7(10)11/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
JFGNLNRROSJBNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(CCC1=O)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


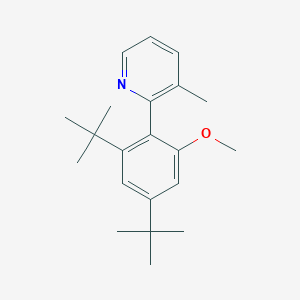

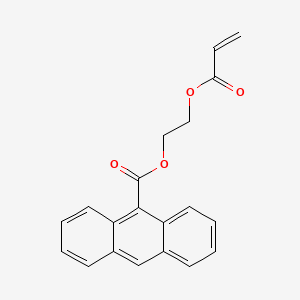
![5-[2-(3-Nitrophenyl)hydrazono]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12561052.png)
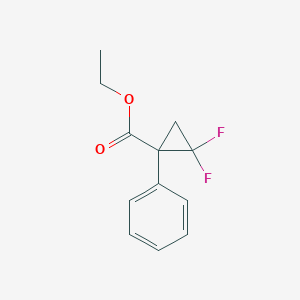
![3-Phenyl-2-[(propan-2-yl)oxy]-4-sulfanylidenecyclobut-2-en-1-one](/img/structure/B12561056.png)
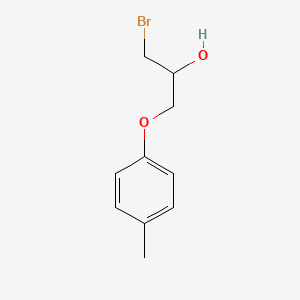
![4-[(4-Amino-1-methyl-pyrrole-2-carbonyl)amino]naphthalene-1,7-disulfonic acid](/img/structure/B12561074.png)
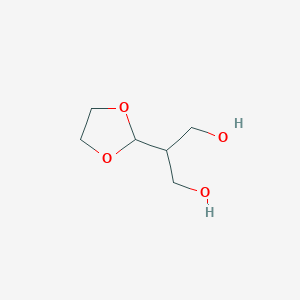
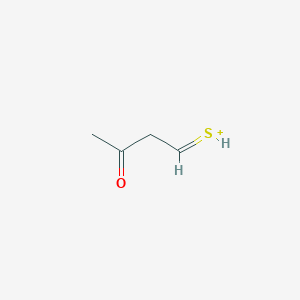
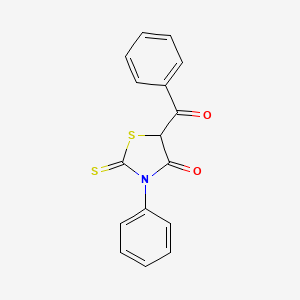
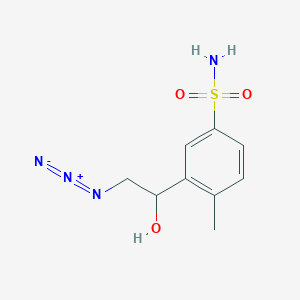
![1,3,5-Tris[(3,5-di-tert-butylphenyl)ethynyl]benzene](/img/structure/B12561098.png)
![2-[(3H-1,2-Benzodithiol-3-ylidene)amino]-2-methyl-1,3-propanediol](/img/structure/B12561105.png)
